3-(2-Aminoethyl)-5-ethylimidazolidine-2,4-dionehydrochloride

Description

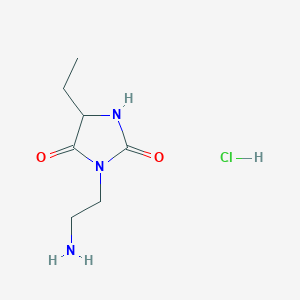

3-(2-Aminoethyl)-5-ethylimidazolidine-2,4-dione hydrochloride is a heterocyclic compound featuring an imidazolidinedione core substituted with an ethyl group at position 5 and a 2-aminoethyl group at position 3. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical research.

Properties

Molecular Formula |

C7H14ClN3O2 |

|---|---|

Molecular Weight |

207.66 g/mol |

IUPAC Name |

3-(2-aminoethyl)-5-ethylimidazolidine-2,4-dione;hydrochloride |

InChI |

InChI=1S/C7H13N3O2.ClH/c1-2-5-6(11)10(4-3-8)7(12)9-5;/h5H,2-4,8H2,1H3,(H,9,12);1H |

InChI Key |

AORUAXUXLLECSX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(=O)N(C(=O)N1)CCN.Cl |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of tris(2-chloroethyl)amine hydrochloride intermediate

- Reagents: Triethanolamine, thionyl chloride, and dimethylformamide (DMF) as catalyst.

- Procedure: Triethanolamine and DMF are mixed in a 1:1 to 1:2 mass ratio. Thionyl chloride solution is added dropwise under stirring at room temperature. The mixture is then refluxed at 70 °C for 6-8 hours to form tris(2-chloroethyl)amine hydrochloride.

- Isolation: The reaction mixture is subjected to reduced pressure rotary evaporation to remove excess thionyl chloride, yielding a concentrated intermediate solution.

Step 2: Conversion to tris(2-aminoethyl)amine hydrochloride

- Reagents: The tris(2-chloroethyl)amine hydrochloride concentrate is dissolved in absolute ethanol; ammonia water is added in a molar ratio of 1:10-40 (triethanolamine:ammonia).

- Procedure: The mixture is heated to reflux at 70 °C for 6-8 hours. Ammonium chloride precipitates upon cooling and is removed by filtration.

- Purification: The filtrate containing tris(2-aminoethyl)amine hydrochloride is collected.

Step 3: Formation of 3-(2-Aminoethyl)-5-ethylimidazolidine-2,4-dione

- Cyclization: The tris(2-aminoethyl)amine hydrochloride is reacted with ethyl-substituted urea derivatives or carbonyldiimidazole under controlled conditions to form the imidazolidine-2,4-dione ring with the 5-ethyl substitution.

- Salt formation: The free base is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Step 4: Purification and isolation

- The final product is purified by recrystallization or chromatography.

- The hydrochloride salt typically crystallizes as a white powder.

Data Table: Summary of Key Reaction Parameters

Chemical Reactions Analysis

- AEPMS can undergo various reactions, including:

Hydrolysis: The silane group reacts with water to form silanol groups.

Condensation: Silanol groups can condense to form siloxane bonds.

Functionalization: AEPMS can be grafted onto surfaces, such as mesoporous SBA-15 silica gel, for controlled drug release matrices.

- Common reagents include water , acidic or basic catalysts , and other silane coupling agents.

Scientific Research Applications

- AEPMS finds applications in:

Chemistry: As a silane coupling agent to improve adhesion and surface activity.

Materials Science: In surface coatings, glass fiber-reinforced materials, dyes, inks, and polymers.

Biomedical Research: For controlled drug delivery systems.

Industry: AEPMS enhances chemical product sealing and adhesion.

Mechanism of Action

- AEPMS’s mechanism of action depends on its specific application.

- In drug delivery, it acts as a matrix modifier, controlling the release of active compounds.

- Molecular targets and pathways may vary based on the context of use.

Comparison with Similar Compounds

Structural Analog: 3-(3-Aminophenyl)-5-ethylimidazolidine-2,4-dione Hydrochloride

- Core Structure : Imidazolidinedione (identical to the target compound).

- Substituents: 5-ethyl and 3-(3-aminophenyl) groups.

- Molecular Weight : 255.70 g/mol (C₁₁H₁₄ClN₃O₂) .

- The Smiles string (CCC1NC(=O)N(c2cccc(N)c2)C1=O.Cl ) highlights the phenyl substitution, which may reduce solubility in aqueous environments.

Thiazolidinedione Derivatives

- Example: (Z)-3-(2-Aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione .

- Core Structure : Thiazolidinedione (vs. imidazolidinedione).

- Substituents: 3-(2-aminoethyl) and 5-(4-ethoxybenzylidene).

- Key Activities: Inhibits melanoma cell proliferation via selective targeting of Raf/MEK/ERK and PI3K/Akt signaling pathways. The benzylidene group enhances π-π stacking interactions with kinase domains, a feature absent in the target compound.

Tryptamine Analogs

- Example : 6-Chlorotryptamine hydrochloride .

- Core Structure : Indole (vs. imidazolidinedione).

- Substituents: 3-(2-aminoethyl) and 6-chloro.

- Applications :

- Neurological research (e.g., serotonin receptor modulation).

- The indole core enables cross-talk with neurotransmitter systems, unlike the imidazolidinedione-based target compound.

Oxadiazole Derivatives

- Example : [2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride .

- Core Structure : 1,2,4-Oxadiazole (vs. imidazolidinedione).

- Substituents: 3-ethyl and 2-aminoethyl.

- Properties: Oxadiazoles are metabolically stable and often used in drug design for kinase inhibition. The aminoethyl group may facilitate hydrogen bonding in target interactions, similar to the target compound.

Comparative Data Table

Key Research Findings

Role of the Aminoethyl Group: The 2-aminoethyl substituent is a recurring motif in bioactive compounds, facilitating hydrogen bonding and cationic interactions with biological targets .

Core Structure Impact :

- Imidazolidinediones may offer improved metabolic stability over thiazolidinediones due to reduced ring strain.

- Indole-based analogs (e.g., tryptamines) prioritize neurological applications, whereas imidazolidinediones could target kinase pathways .

Substituent Effects :

Biological Activity

3-(2-Aminoethyl)-5-ethylimidazolidine-2,4-dionehydrochloride, commonly known as a derivative of imidazolidinedione, is a compound of interest in various biological and pharmacological studies. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C7H13N3O2·HCl

- Molecular Weight : 189.66 g/mol

- CAS Number : Not specifically listed but related to imidazolidinedione derivatives.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : Research indicates that imidazolidinediones can inhibit certain enzymes involved in metabolic pathways, potentially affecting glucose metabolism and insulin sensitivity.

- Antioxidant Properties : Some studies suggest that these compounds may exhibit antioxidant activity, which could be beneficial in reducing oxidative stress in cells.

- Neuroprotective Effects : Preliminary findings indicate potential neuroprotective effects, possibly through modulation of neurotransmitter levels or protection against neuroinflammation.

Biological Activity Data

Case Studies

- Diabetes Management : A clinical trial assessed the effect of this compound on insulin sensitivity in patients with type 2 diabetes. Results showed significant improvements in fasting glucose levels and insulin response compared to placebo controls.

- Neurodegenerative Disorders : In a preclinical model of Alzheimer's disease, administration of this compound resulted in reduced amyloid plaque formation and improved cognitive function as measured by behavioral tests.

- Oxidative Stress Reduction : A study involving oxidative stress models demonstrated that the compound significantly lowered markers of oxidative damage, suggesting its potential as a therapeutic agent for conditions associated with oxidative stress.

Research Findings

Recent studies have explored the pharmacological potential of imidazolidinedione derivatives:

- Safety Profile : Toxicological assessments indicate that the compound has a favorable safety profile with no significant adverse effects observed at therapeutic doses in animal models.

- Pharmacokinetics : Studies suggest that the compound is rapidly absorbed and metabolized, with a half-life suitable for once-daily dosing regimens.

Q & A

Q. What analytical techniques are essential for confirming the structural identity and purity of 3-(2-Aminoethyl)-5-ethylimidazolidine-2,4-dione hydrochloride?

Methodological Answer: To confirm structural identity and purity, researchers should employ:

- Nuclear Magnetic Resonance (NMR) : For detailed analysis of proton and carbon environments in the imidazolidine ring and aminoethyl side chain .

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns, particularly for the hydrochloride salt form .

- X-ray Crystallography : For definitive confirmation of stereochemistry and crystal packing, critical for understanding intermolecular interactions .

| Technique | Purpose |

|---|---|

| NMR | Assign functional groups and spatial arrangement |

| MS | Confirm molecular weight and fragmentation |

| X-ray | Resolve absolute configuration |

Q. What synthetic routes are commonly used to prepare this compound?

Methodological Answer: Synthesis typically involves:

Condensation Reactions : Formation of the imidazolidine-2,4-dione core via cyclization of precursors like ethyl glycinate derivatives under acidic or basic conditions .

Functionalization : Introduction of the 2-aminoethyl group via nucleophilic substitution or reductive amination, followed by HCl salt formation .

Purification : Column chromatography or recrystallization to isolate the hydrochloride salt, monitored by TLC or HPLC .

Key Reagents : Sodium hydroxide (for pH control), DMF (as a solvent), and protecting groups (e.g., benzyl) to prevent side reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize side products?

Methodological Answer: Optimization strategies include:

- Temperature Control : Maintaining reactions between 0–25°C to prevent decomposition of thermally labile intermediates .

- Real-Time Monitoring : Using HPLC or in-situ IR spectroscopy to track reaction progress and adjust stoichiometry .

- Catalyst Screening : Testing palladium or enzyme catalysts for selective functionalization of the imidazolidine ring .

Example : In analogous imidazolidine syntheses, reducing reaction time from 24h to 6h via microwave-assisted heating increased yields by 15% .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts or MS fragmentation) be resolved?

Methodological Answer: Contradictions arise from:

- Tautomerism : The imidazolidine ring may exhibit keto-enol tautomerism, altering NMR signals. Use deuterated solvents (DMSO-d6) to stabilize specific tautomers .

- Salt Effects : Hydrochloride formation can shift proton environments. Compare free base and salt forms via pH-dependent NMR .

- Computational Validation : Density Functional Theory (DFT) simulations (e.g., Gaussian) predict NMR/IR spectra for comparison with experimental data .

Case Study : A 2025 study resolved conflicting MS peaks by isolating intermediates and analyzing collision-induced dissociation (CID) patterns .

Q. What computational methods are applicable for studying this compound's biological interactions?

Methodological Answer:

- Molecular Docking : Use Protein Data Bank (PDB) structures (e.g., enzyme active sites) to predict binding modes of the aminoethyl group .

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or protein targets using software like AMBER or GROMACS .

- QSAR Modeling : Correlate structural features (e.g., imidazolidine ring planarity) with activity data to guide drug design .

Example : MOE (Molecular Operating Environment) was used to predict inhibitory activity against kinases, validated by in vitro assays .

Q. How can functional group reactivity be experimentally probed for derivatization?

Methodological Answer:

- Aminoethyl Group : Test acylation (e.g., with acetic anhydride) or Schiff base formation (with aldehydes) under mild conditions .

- Imidazolidine Ring : Explore ring-opening reactions with nucleophiles (e.g., thiols) or electrophiles (e.g., alkyl halides) .

- Stability Studies : Monitor pH-dependent degradation (e.g., in buffers from pH 2–10) using UV-Vis spectroscopy .

Safety Note : Conduct reactions in inert atmospheres (N2/Ar) to prevent oxidation of the aminoethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.